molecular formula C18H15N3OS B11034830 1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11034830
M. Wt: 321.4 g/mol
InChI Key: BIJJDXGODPFXCB-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate aldehydes and hydrazine derivatives under controlled conditions. The reaction typically proceeds through a series of condensation and cyclization steps, often facilitated by catalysts such as piperidine or acidic conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-benzyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H15N3OS/c1-12-14(11-13-7-3-2-4-8-13)17(22)21(20-12)18-19-15-9-5-6-10-16(15)23-18/h2-10,20H,11H2,1H3

InChI Key

BIJJDXGODPFXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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